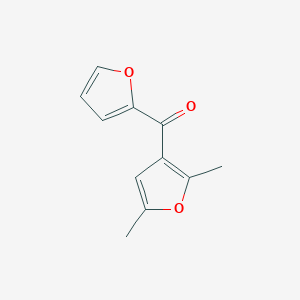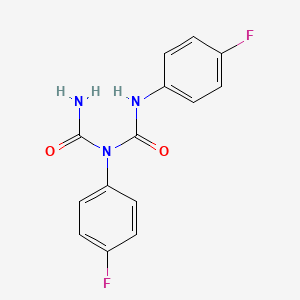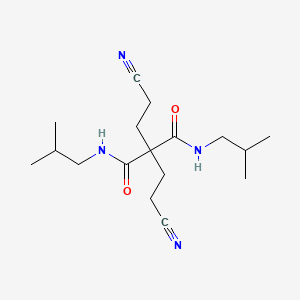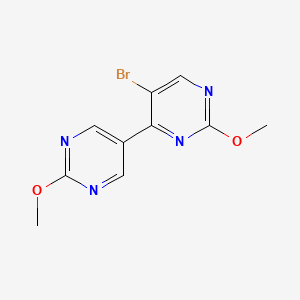![molecular formula C19H21BrN2O3 B14614793 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-54-2](/img/structure/B14614793.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Vorbereitungsmethoden
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization-azocoupling reaction. This method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azocoupling: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety .
Analyse Chemischer Reaktionen
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromine atom in the propanoate group can be substituted with other nucleophiles.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a dye or staining agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the context of its application, such as its role as a dye or therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo compounds with different substituents on the aromatic rings. For example:
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Similar structure but with an ethoxy group instead of a butoxy group.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Contains a methoxy group instead of a butoxy group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents .
Eigenschaften
CAS-Nummer |
58586-54-2 |
|---|---|
Molekularformel |
C19H21BrN2O3 |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
[4-[(4-butoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-14-24-17-8-4-15(5-9-17)21-22-16-6-10-18(11-7-16)25-19(23)12-13-20/h4-11H,2-3,12-14H2,1H3 |
InChI-Schlüssel |
FZDMADQAPYSNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)



![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)



![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
